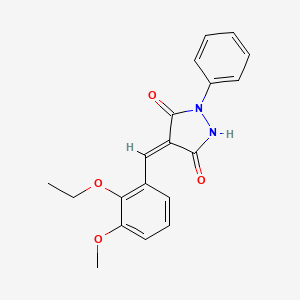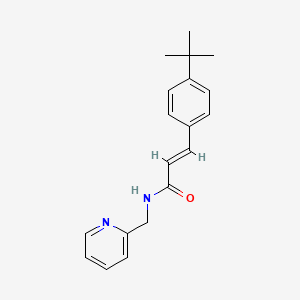![molecular formula C22H24N2O B5755976 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. In
科学的研究の応用
1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, it has been studied as a potential treatment for schizophrenia and other psychotic disorders. In oncology, it has been investigated for its potential to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
In addition to its effects on serotonin and dopamine receptors, this compound has been shown to affect other neurotransmitter systems, such as the noradrenergic and glutamatergic systems. It has also been shown to modulate the activity of various ion channels, including the GABA-A receptor and the NMDA receptor. These biochemical and physiological effects are thought to contribute to its therapeutic potential in various fields of medicine.
実験室実験の利点と制限
One advantage of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine is its relatively low toxicity and good solubility in aqueous and organic solvents, which makes it suitable for use in various lab experiments. However, its limited availability and high cost can be a limitation for some researchers.
将来の方向性
There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel cancer therapy, either alone or in combination with other anticancer drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic use.
合成法
The synthesis of 1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthylmethyl chloride with phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization or column chromatography.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-12-11-18(20-9-5-6-10-21(20)22)17-23-13-15-24(16-14-23)19-7-3-2-4-8-19/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTGPJZPPUPWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)




![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)

![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)